molecular formula C6H4Br2ClNO B6304016 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide CAS No. 2070896-25-0

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide

Cat. No.: B6304016
CAS No.: 2070896-25-0
M. Wt: 301.36 g/mol
InChI Key: FAZQBUWASHETHZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide is a chemical compound with the molecular formula C6H4Br2ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

The synthesis of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with a suitable aldehyde under controlled conditions to form the carbaldehyde derivative. The hydrobromide salt is then formed by reacting the carbaldehyde with hydrobromic acid .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the type of interaction .

Properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbaldehyde;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO.BrH/c7-5-1-2-9-6(8)4(5)3-10;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZQBUWASHETHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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